molecular formula C17H19N5O4 B2871413 N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396848-41-1

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2871413
CAS No.: 1396848-41-1
M. Wt: 357.37
InChI Key: JENRRALDRUGMCO-UHFFFAOYSA-N
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Description

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396848-41-1) is a chemical compound with a molecular formula of C17H19N5O4 and a molecular weight of 357.4 g/mol . This reagent features an isoxazole heterocycle, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities . Isoxazole derivatives have been extensively researched as ligands for various biological targets and are found in compounds with analgesic, anti-inflammatory, anticancer, and antimicrobial properties . Specifically, some isoxazole derivatives have been designed and synthesized as ligands for nicotinic acetylcholine receptors (nAChRs), serving as important tools in neuroscience research . Furthermore, the structural architecture of this compound, which includes a piperidine scaffold linked to an isoxazole via an oxalamide bridge, is common in the development of potential therapeutic agents, such as inhibitors for specific kinases or viral enzymes . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c23-15(16(24)20-14-5-10-26-21-14)19-11-12-3-8-22(9-4-12)17(25)13-1-6-18-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENRRALDRUGMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isonicotinoyl group attached to a piperidine ring, linked to an isoxazole moiety through an oxalamide functional group. The molecular formula is C13H16N4O3C_{13}H_{16}N_4O_3, and its molecular weight is approximately 288.30 g/mol.

PropertyValue
Molecular FormulaC13H16N4O3
Molecular Weight288.30 g/mol
CAS Number953171-45-4

The biological activity of this compound primarily involves inhibition of specific kinases, particularly c-KIT, which plays a crucial role in various cellular processes including proliferation and survival. Research indicates that modifications in the chemical structure significantly affect its inhibitory potency against c-KIT and other related kinases.

Key Findings:

  • c-KIT Inhibition : The compound demonstrates selective inhibition of the c-KIT kinase pathway, which is essential for the treatment of gastrointestinal stromal tumors (GISTs). In vitro studies have shown that it can reduce cell viability in GIST cell lines with a GI50 value as low as 0.021 μM .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through modulation of signaling pathways associated with c-KIT activity .
  • Selectivity : Structural modifications enhance selectivity over other kinases such as ABL, making it a promising candidate for targeted therapy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on GIST Cell Lines :
    • Objective : To evaluate the antiproliferative effects on GIST cell lines.
    • Results : The compound exhibited significant cytotoxicity with GI50 values indicating potent activity against GIST-T1 and GIST-882 cell lines.
    • : Supports its potential as a therapeutic agent for GISTs .
  • In Vivo Efficacy :
    • Study Design : Xenograft models were used to assess tumor growth suppression.
    • Findings : The compound effectively inhibited tumor growth without apparent toxicity, highlighting its safety profile alongside efficacy .
  • Mechanistic Studies :
    • Investigations into the signaling pathways affected by the compound revealed alterations in c-KIT-mediated pathways, leading to reduced proliferation and increased apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds from the evidence:

Structural and Functional Analogues

Compound Name Key Substituents (N1/N2) Molecular Weight (g/mol) Biological Activity/Metabolism Source
Target Compound N1: (1-Isonicotinoylpiperidin-4-yl)methyl; N2: Isoxazol-3-yl Not reported Hypothesized antiviral or flavoring agent -
S336 (No. 1768) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl 356.36 Umami agonist; rapid metabolism (no amide hydrolysis)
Compound 13 (HIV entry inhibitor) N1: (1-Acetylpiperidin-2-yl)(thiazolyl)methyl; N2: 4-Chlorophenyl 478.14 Antiviral (HIV entry inhibition; IC50 not reported)
N1-(Isoxazol-3-yl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide N1: (2-Phenoxyacetylpiperidin-4-yl)methyl; N2: Isoxazol-3-yl Not reported Structural analog; metabolic stability unknown
Compound 14/15 (HIV entry inhibitors) N1: Pyrrolidin-2-yl(thiazolyl)methyl; N2: 4-Chlorophenyl 408.10 (14); 422.12 (15) Antiviral; stereoisomeric mixtures with >90% purity

Key Observations

  • Substituent Impact on Activity: The isonicotinoyl group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinase targets compared to acetyl (Compound 13) or phenoxyacetyl () analogs, due to its pyridine ring’s electronic properties . Isoxazole vs. Thiazole/Pyridine: The isoxazol-3-yl group (target compound) offers metabolic resistance compared to thiazole (Compound 13–15), as oxazole rings are less prone to oxidative degradation .
  • Metabolic Stability: S336 (No. 1768) undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that oxalamide derivatives with bulky N1 groups (e.g., 2,4-dimethoxybenzyl) resist enzymatic hydrolysis . This contrasts with N-(heptan-4-yl)benzamide derivatives, where amide hydrolysis is observed .
  • Antiviral vs. Flavoring Applications :

    • Compounds with chlorophenyl () or thiazole groups are prioritized for antiviral activity, likely due to hydrophobic interactions with viral envelope proteins.
    • Umami agonists (e.g., S336) feature smaller, polar substituents (e.g., pyridin-2-yl) for taste receptor activation .

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